[2-(4-Methoxy-phenoxy)-acetylamino]-acetic acid
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Overview
Description
[2-(4-Methoxy-phenoxy)-acetylamino]-acetic acid: is an organic compound with the molecular formula C11H13NO5 This compound is characterized by the presence of a methoxy group attached to a phenoxy ring, which is further connected to an acetylamino group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Methoxy-phenoxy)-acetylamino]-acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyphenol and chloroacetic acid.
Reaction Conditions: The reaction is carried out under basic conditions, often using sodium hydroxide as a base.
Formation of Intermediate: The 4-methoxyphenol reacts with chloroacetic acid to form 4-methoxyphenoxyacetic acid.
Acetylation: The intermediate is then acetylated using acetic anhydride to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Using bulk quantities of 4-methoxyphenol and chloroacetic acid.
Optimized Conditions: Optimizing reaction conditions to maximize yield and purity.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(4-Methoxy-phenoxy)-acetylamino]-acetic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis.
- Employed in the synthesis of complex organic molecules.
Biology:
- Investigated for its potential biological activities, including anti-inflammatory and anti-tumor properties.
Medicine:
- Explored for its potential therapeutic applications, particularly in drug development.
Industry:
- Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of [2-(4-Methoxy-phenoxy)-acetylamino]-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness:
- The presence of both methoxy and acetylamino groups in [2-(4-Methoxy-phenoxy)-acetylamino]-acetic acid provides unique chemical properties.
- Its structure allows for diverse chemical reactions and potential applications in various fields.
Biological Activity
[2-(4-Methoxy-phenoxy)-acetylamino]-acetic acid, a compound with potential therapeutic applications, has garnered attention for its biological activities, particularly in the fields of anti-inflammatory and anti-tumor research. This article synthesizes current findings regarding its biological activity, mechanisms of action, and potential applications based on diverse sources.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: C₉H₁₁NO₄. Its structure features a methoxy group attached to a phenoxy ring, which is known to influence its biological activity significantly.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction modulates various biological pathways, which can lead to therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For instance, it demonstrated significant COX-2 inhibitory activity with IC₅₀ values ranging from 0.06 μM to 0.97 μM, indicating potent anti-inflammatory properties .
- Cytokine Modulation : Research indicates that it may reduce levels of pro-inflammatory cytokines such as TNF-α and PGE-2, which are involved in inflammation and tumor progression .
Anti-inflammatory Properties
Numerous studies have highlighted the anti-inflammatory effects of this compound:
- In Vivo Studies : In animal models, the compound significantly reduced paw swelling and weight associated with inflammation, demonstrating efficacy comparable to established anti-inflammatory drugs .
- Cytokine Reduction : It has been reported to lower TNF-α levels by over 60%, showcasing its potential in managing inflammatory diseases .
Antitumor Activity
The compound's potential as an antitumor agent has also been explored:
- Cell Line Studies : It has shown promising results in inhibiting the growth of various cancer cell lines, including melanoma and pancreatic cancer. The mechanism involves inducing apoptosis in cancer cells while sparing normal cells .
- Selectivity : Some derivatives of phenoxy acetic acids have exhibited selective cytotoxicity towards cancer cells, suggesting that modifications in the chemical structure can enhance their therapeutic index .
Case Studies
Safety and Toxicological Profile
Safety assessments are crucial for any therapeutic candidate:
- Toxicity Studies : Preliminary studies indicate that this compound exhibits low toxicity in normal cells, making it a promising candidate for further development .
- Biochemical Safety Indicators : Evaluations of liver enzymes (AST and ALT) and kidney function markers (creatinine and urea) have shown that the compound does not adversely affect these parameters at therapeutic doses .
Properties
IUPAC Name |
2-[[2-(4-methoxyphenoxy)acetyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-16-8-2-4-9(5-3-8)17-7-10(13)12-6-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NECADMAQROWQLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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